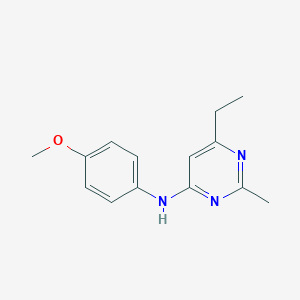
6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine, or DFMP-2MPA, is a novel small molecule developed for its potential use in scientific research. It has been studied for its biochemical and physiological effects, and its potential applications in various areas of scientific research. In
Applications De Recherche Scientifique
DFMP-2MPA has potential applications in a variety of scientific research areas. It has been studied as a potential inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. It has also been studied as a potential inhibitor of the enzyme protein kinase A (PKA), which is involved in the regulation of cell growth and differentiation. Furthermore, DFMP-2MPA has been studied for its potential to modulate the activity of serotonin receptors.
Mécanisme D'action
DFMP-2MPA is thought to act as an inhibitor of PDE4 and PKA enzymes, which are involved in the regulation of inflammation and immune responses, as well as cell growth and differentiation. It is also thought to modulate the activity of serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
DFMP-2MPA has been studied for its potential effects on inflammation and immune responses, cell growth and differentiation, and modulation of serotonin receptors. In preclinical studies, it has been found to reduce inflammation and modulate immune responses in animal models. It has also been found to modulate cell growth and differentiation, as well as modulate serotonin receptors.
Avantages Et Limitations Des Expériences En Laboratoire
DFMP-2MPA has several advantages for use in scientific research. It is a small molecule, making it easy to synthesize and handle. It is also highly soluble in aqueous solutions, making it easy to work with in laboratory experiments. Additionally, it has been found to have a high affinity for PDE4 and PKA enzymes, as well as serotonin receptors, making it a potential target for further research.
The main limitation for using DFMP-2MPA in laboratory experiments is its potential toxicity. It has been found to be toxic in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Additionally, there is limited information available on its pharmacokinetics and pharmacodynamics, so further research is needed to determine how it is metabolized and how it affects the body.
Orientations Futures
DFMP-2MPA has potential applications in a variety of scientific research areas. Further research is needed to determine its safety and efficacy in humans, as well as its pharmacokinetics and pharmacodynamics. Additionally, further research is needed to explore its potential applications in cancer research, neurological disorders, and other areas of research. Additionally, further research is needed to explore its potential as an anti-inflammatory and immunomodulatory agent. Finally, further research is needed to explore its potential as a novel therapeutic agent for various diseases and conditions.
Méthodes De Synthèse
DFMP-2MPA can be synthesized by reacting 5-fluoro-2-methylphenylboronic acid with 6-difluoromethyl-2-methylpyrimidine in the presence of a palladium catalyst. The reaction is carried out in an aqueous solution of acetic acid and isomerization is achieved by treating the reaction mixture with aqueous sodium hydroxide.
Propriétés
IUPAC Name |
6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c1-7-3-4-9(14)5-10(7)19-12-6-11(13(15)16)17-8(2)18-12/h3-6,13H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGMVKBGUZPELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2=NC(=NC(=C2)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-butyl-2-cyclopropyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457407.png)
![2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457411.png)






![N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6457462.png)


![3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457476.png)